molecular formula C21H17BrN4 B7784225 3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine

3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine

Cat. No.: B7784225
M. Wt: 405.3 g/mol
InChI Key: GMUKZTHRWKJJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound features a bromophenyl group and a pyrazolo[4,3-a]phenazine core, which contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenazine derivatives.

    Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death . In cancer cells, the compound may interfere with cellular redox states and signaling pathways, promoting apoptosis .

Properties

IUPAC Name

3-(4-bromophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4/c1-21(2)11-18-15(12-23-26(18)14-9-7-13(22)8-10-14)19-20(21)25-17-6-4-3-5-16(17)24-19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUKZTHRWKJJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N=C41)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.